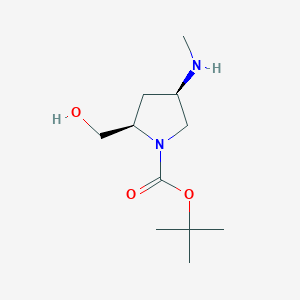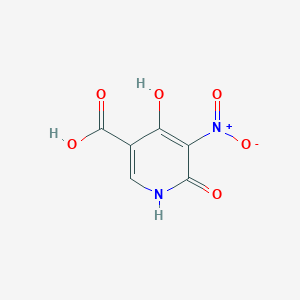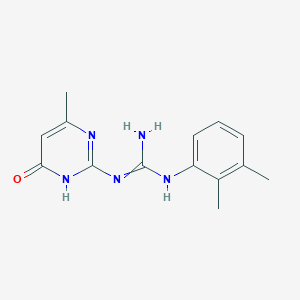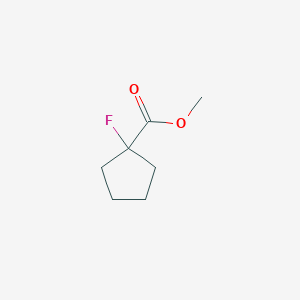
Methyl 1-fluorocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 1-fluorocyclopentane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the fluorination of cyclopentanecarboxylic acid followed by esterification with methanol . The reaction typically requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-fluorocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, and carboxylic acids .
Aplicaciones Científicas De Investigación
Methyl 1-fluorocyclopentane-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which methyl 1-fluorocyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s reactivity and interactions with enzymes or receptors . The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-fluorocyclopropane-1-carboxylate: A similar compound with a three-membered ring structure.
Methyl 3-fluorocyclopentane-1-carboxylate: Another fluorinated cyclopentane derivative.
Uniqueness
Methyl 1-fluorocyclopentane-1-carboxylate is unique due to its five-membered ring structure and the presence of both a fluorine atom and an ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H11FO2 |
|---|---|
Peso molecular |
146.16 g/mol |
Nombre IUPAC |
methyl 1-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3 |
Clave InChI |
YCKSVMGCZVWUCM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCCC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


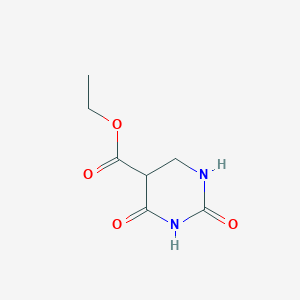
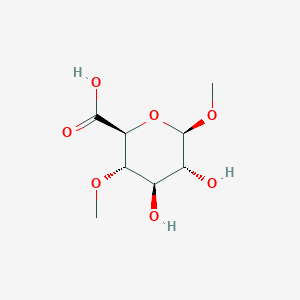
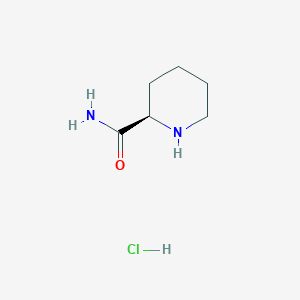
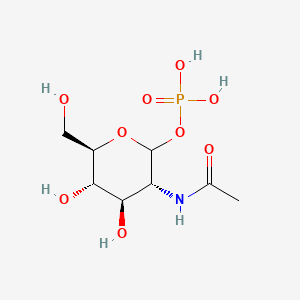
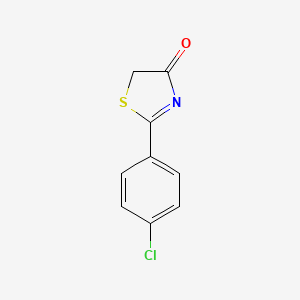
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
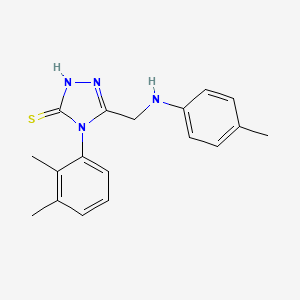
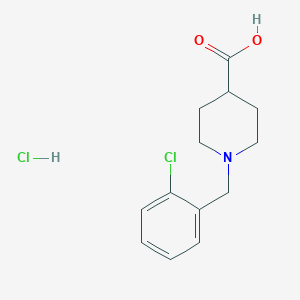
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)
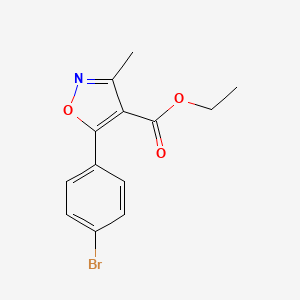
![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)
